Didesmethyl cariprazine
Overview
Description
Didesmethyl cariprazine (DDCAR) is a major active metabolite of Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist . It is used for the treatment of adults with schizophrenia and manic/mixed episodes associated with bipolar I disorder . DDCAR has a long half-life of 1-3 weeks .
Synthesis Analysis
Cariprazine undergoes demethylation to produce two major active metabolites, desmethyl-cariprazine (DCAR) and DDCAR, in both humans and rodents . Cariprazine is metabolized by hydroxylation and dealkylation mainly via the enzyme CYP3A4 and, to a lesser extent, via CYP2D6 .
Molecular Structure Analysis
The chemical formula of DDCAR is C19H28Cl2N4O . Its exact mass is 398.16 and its molecular weight is 399.360 .
Chemical Reactions Analysis
Cariprazine, DCAR, and DDCAR act as partial agonists at D2 and D3 receptors . Cariprazine and DDCAR were full agonists, whereas DCAR was a partial agonist at 5-HT 1A receptors . Cariprazine, DCAR, and DDCAR were pure antagonists at human 5-HT 2B receptors .
Physical And Chemical Properties Analysis
DDCAR has an elemental composition of C, 57.14; H, 7.07; Cl, 17.75; N, 14.03; O, 4.01 .
Scientific Research Applications
Pharmacology and Clinical Utility
Didesmethyl cariprazine, a metabolite of cariprazine, plays a significant role in its pharmacological profile. Cariprazine is known for its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This feature distinguishes it from many older antipsychotics which predominantly act as D2 antagonists. Didesmethyl cariprazine, due to its slow clearance and long elimination half-lives, contributes significantly to the pharmacological effects of cariprazine in schizophrenia treatment. Its steady state is not reached within 3 weeks of dosing, indicating a prolonged presence in the system (Caccia, Invernizzi, Nobili, & Pasina, 2013).
Pharmacokinetics in Schizophrenia
A clinical study on cariprazine in schizophrenia patients highlighted the pharmacokinetics of its metabolites, including didesmethyl-cariprazine. Steady state for this metabolite was achieved in about 4 weeks. The prolonged terminal half-lives of didesmethyl-cariprazine, ranging from 314 to 446 hours, underlines its persistent effect in treatment regimes. This finding is crucial for understanding the drug's pharmacokinetic behavior in the context of schizophrenia treatment (Nakamura et al., 2016).
Contribution to Efficacy and Safety
Didesmethyl cariprazine's longer half-life than cariprazine indicates its significant contribution to the drug's overall efficacy and safety profile. In the context of psychiatric disorders management, such as schizophrenia and bipolar disorder, this metabolite's role is pivotal. Its steady pharmacokinetic profile suggests a consistent therapeutic effect, contributing to the treatment's overall efficacy and tolerability (Campbell, Diduch, Gardner, & Thomas, 2017).
Pharmacological Characterization
Didesmethyl cariprazine exhibits a pharmacological profile similar to cariprazine, as observed in various in vitro and in vivo studies. This similarity suggests that didesmethyl cariprazine plays a significant role in the clinical efficacy of cariprazine. It maintains high affinity and partial agonist activity at dopamine and serotonin receptors, indicative of its contribution to cariprazine's therapeutic action (Kiss et al., 2019).
properties
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethyl cariprazine | |
CAS RN |
839712-25-3 | |
Record name | Didesmethyl cariprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDESMETHYL CARIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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